molecular formula C24H19F2NO4 B557930 Fmoc-3,4-difluoro-D-phenylalanine CAS No. 198545-59-4

Fmoc-3,4-difluoro-D-phenylalanine

Cat. No. B557930
M. Wt: 423.4 g/mol
InChI Key: IHSYIDJNVXPQRM-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-difluoro-D-phenylalanine is a white to off-white powder . It is also known by other names such as Fmoc-D-Phe(3,4-DiF)-OH and N-Fluorenylmethoxycarbonyl-D-3,4-difluorophenylalanine .


Molecular Structure Analysis

The molecular formula of Fmoc-3,4-difluoro-D-phenylalanine is C24H19F2NO4 . The molecule contains a total of 53 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, and 18 aromatic bonds .


Physical And Chemical Properties Analysis

Fmoc-3,4-difluoro-D-phenylalanine has a molecular weight of 423.40 . It appears as a white to off-white powder . Its melting point ranges from 154-161 °C . It has an optical rotation of [a] D = +40 ± 2º (C=1 in DMF) .

Scientific Research Applications

Role in Flavin-containing Monooxygenase (FMO) Research

Fmoc-3,4-difluoro-D-phenylalanine has been implicated in studies focusing on flavin-containing monooxygenases (FMOs), which are crucial for the metabolism of various drugs and xenobiotics. Research highlights the pharmacological and toxicological significance of human FMOs in the bioactivation and detoxication pathways of chemicals and drugs (Cashman & Zhang, 2006; Yamazaki & Shimizu, 2013). These studies suggest the compound's relevance in designing drugs that are efficiently metabolized by FMOs, potentially reducing adverse drug reactions and enhancing drug safety.

Development of Sensors and Biosensors

The development of sensors and biosensors for detecting amino acids, including phenylalanine, has seen significant advancements with the application of conducting polymers and molecularly imprinted polymers. These technologies offer promising tools for the quality control of medicines and the monitoring of diseases associated with amino acids (Dinu & Apetrei, 2022). Fmoc-3,4-difluoro-D-phenylalanine could play a role in enhancing the specificity and sensitivity of these biosensing platforms.

Understanding Metabolic Pathways in Disease States

Research on FMOs has also been extended to understanding the metabolic alterations in diseases like phenylketonuria (PKU) and their treatment strategies. The studies on FMOs and their genetic variations provide insights into individual differences in drug metabolism and potential therapeutic interventions (Shephard & Phillips, 2010). Given its role in peptide synthesis, Fmoc-3,4-difluoro-D-phenylalanine could be involved in developing novel therapeutic peptides targeting these metabolic pathways.

Nanotechnology and Drug Delivery

The compound has potential applications in nanotechnology, particularly in the synthesis of 'Green' nanomaterials for drug delivery systems. Flavonoids-mediated nanomaterials, which have applications in treating various diseases, including cancer, could benefit from the incorporation of Fmoc-3,4-difluoro-D-phenylalanine to enhance their biocompatibility and effectiveness (Sathishkumar et al., 2018).

Safety And Hazards

Fmoc-3,4-difluoro-D-phenylalanine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIDJNVXPQRM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378937
Record name Fmoc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-difluoro-D-phenylalanine

CAS RN

198545-59-4
Record name Fmoc-3,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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